5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol
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Overview
Description
5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzoxazole derivatives have been known to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and more . Therefore, it can be inferred that the compound likely interacts with multiple targets, potentially including enzymes, receptors, or proteins involved in these biological processes.
Mode of Action
Benzoxazole derivatives have been found to inhibit the growth of various bacterial and fungal strains . This suggests that the compound may interact with its targets, leading to the disruption of essential biological processes and resulting in the inhibition of microbial growth.
Biochemical Pathways
These could include pathways involved in microbial growth, inflammation, cancer progression, and more .
Result of Action
Benzoxazole derivatives have been found to exhibit antimicrobial and anticancer activities . This suggests that the compound’s action results in the inhibition of microbial growth and potentially the inhibition of cancer cell proliferation.
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities
Cellular Effects
The effects of 5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol on various types of cells and cellular processes are not yet fully known. Benzoxazole derivatives have been found to exhibit antimicrobial activity against a variety of bacterial and fungal strains
Molecular Mechanism
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst . The reaction is carried out at 50°C to yield the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as mesoporous titania-alumina mixed oxide can be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-1-methyl-1H-benzimidazole-2-thiol
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,7-dichloro-6-methyl-3H-1,3-benzoxazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NOS/c1-3-4(9)2-5-7(6(3)10)12-8(13)11-5/h2H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLKSPUYOZZJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1Cl)OC(=S)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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